4-Ethyl-2-methyl-6-phenylpyrimidine
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Overview
Description
4-Ethyl-2-methyl-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methyl-6-phenylpyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with benzaldehyde and guanidine in the presence of a base can yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methyl-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .
Scientific Research Applications
4-Ethyl-2-methyl-6-phenylpyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6-phenylpyrimidine
- 2,4-Diamino-5-phenyl-6-ethylpyrimidine
- 2-Chloro-4-phenyl-6-methylpyrimidine
Uniqueness
4-Ethyl-2-methyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects .
Properties
CAS No. |
89966-73-4 |
---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-ethyl-2-methyl-6-phenylpyrimidine |
InChI |
InChI=1S/C13H14N2/c1-3-12-9-13(15-10(2)14-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
DQCKTSNTFTXKRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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